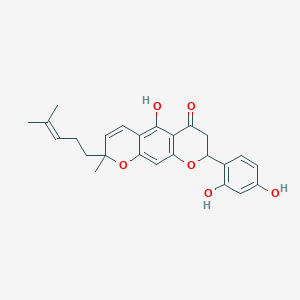
クワノール C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Kuwanol C is a prenylated flavone originally isolated from the root bark of the mulberry tree (Morus alba). It is known for its diverse biological activities, including antioxidant, antibacterial, antiproliferative, and neuroprotective properties . The chemical structure of Kuwanol C includes a benzopyranone core with multiple hydroxyl groups and prenyl substituents, contributing to its biological activity .
科学的研究の応用
Kuwanol C has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and synthesis.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating cancer, neurodegenerative diseases, and bacterial infections.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products
作用機序
Target of Action
Kuwanol C is a prenylated flavone originally isolated from Morus alba . It has been found to have diverse biological activities, including antioxidant, antibacterial, antiproliferative, and neuroprotective properties
Mode of Action
Kuwanol C interacts with its targets primarily through its antioxidant activity. It has been shown to scavenge DPPH radicals in a cell-free assay . This suggests that Kuwanol C may exert its effects by neutralizing reactive oxygen species, thereby protecting cells from oxidative damage.
Pharmacokinetics
It is known that kuwanol c is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
Kuwanol C has been shown to have antibacterial activity against E. coli, S. typhimurium, S. epidermis, and S. aureus . It also inhibits the growth of P388 mouse lymphoma cancer cells . In a mouse model of MPTP-induced Parkinson’s disease, Kuwanol C improved motor coordination and decreased neuronal loss in the substantia nigra pars compacta .
生化学分析
Biochemical Properties
Kuwanol C interacts with various biomolecules in biochemical reactions. It has been reported to exhibit antioxidant, antibacterial, antiproliferative, and neuroprotective properties . For instance, Kuwanol C can scavenge DPPH radicals in a cell-free assay . It is also active against several bacterial strains, including E. coli, S. typhimurium, S. epidermis, and S. aureus .
Cellular Effects
Kuwanol C has been found to exert significant effects on various types of cells and cellular processes. It inhibits the growth of P388 mouse lymphoma cancer cells . In a mouse model of MPTP-induced Parkinson’s disease, Kuwanol C improves motor coordination and decreases neuronal loss in the substantia nigra pars compacta .
Molecular Mechanism
Its diverse biological activities suggest that it may interact with a variety of biomolecules, potentially influencing enzyme activity, binding interactions, and gene expression .
準備方法
Synthetic Routes and Reaction Conditions: Kuwanol C can be synthesized through various organic reactions, including the Diels-Alder reaction and subsequent modifications.
Industrial Production Methods: Industrial production of Kuwanol C involves extraction from the root bark of Morus alba using solvent extraction methods. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity Kuwanol C .
化学反応の分析
Types of Reactions: Kuwanol C undergoes several types of chemical reactions, including:
Oxidation: Kuwanol C can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups in Kuwanol C to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring of Kuwanol C.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted flavones with enhanced biological activities .
類似化合物との比較
Kuwanol C is unique among flavonoids due to its specific prenylation pattern and biological activities. Similar compounds include:
Kuwanol A: Another prenylated flavone with similar antioxidant and antibacterial properties.
Kuwanol B: Known for its antiproliferative and anti-inflammatory effects.
Oxydihydromorusin: A related flavone with neuroprotective and anticancer activities.
Kuwanol C stands out due to its broad spectrum of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
特性
CAS番号 |
123702-94-3 |
|---|---|
分子式 |
C25H26O6 |
分子量 |
422.5 g/mol |
IUPAC名 |
8-(2,4-dihydroxyphenyl)-4-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H26O6/c1-14(2)5-4-8-25(3)13-21(29)18-10-17-20(28)11-22(30-23(17)12-24(18)31-25)16-7-6-15(26)9-19(16)27/h5-7,9-10,12-13,22,26-27,29H,4,8,11H2,1-3H3 |
InChIキー |
NFBQENQRKMAZCZ-UHFFFAOYSA-N |
SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C=C2O1)OC(CC3=O)C4=C(C=C(C=C4)O)O)O)C)C |
正規SMILES |
CC(=CCCC1(C=C(C2=C(O1)C=C3C(=C2)C(=O)CC(O3)C4=C(C=C(C=C4)O)O)O)C)C |
外観 |
Powder |
同義語 |
Kuwanol C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for Kuwanol C against KRAS G12D mutant?
A1: While the exact mechanism is not elaborated in the abstracts, the research suggests that Kuwanol C, along with other identified bioflavonoids, potentially inhibits KRAS G12D by targeting the protein's switch I and switch II regions. [] These regions are crucial for KRAS activity, and disrupting their conformation could impact the protein's ability to bind GTP and signal downstream.
Q2: What is the reported binding affinity of Kuwanol C to KRAS G12D?
A2: The research indicates that Kuwanol C exhibits a binding affinity of -8.58 Kcal/mol to the KRAS G12D mutant. [] This binding affinity was determined using molecular docking studies.
Q3: What is the source of Kuwanol C?
A3: Kuwanol C was originally isolated from the root bark of a mulberry tree that had been redifferentiated from callus tissues. [] This suggests that Kuwanol C is a natural product.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Dimethylamino)ethyl]-2,2-diphenylacetamide](/img/structure/B240885.png)
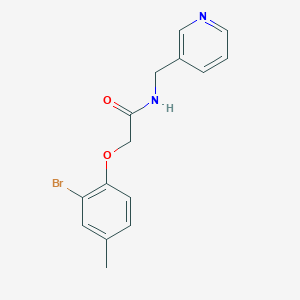
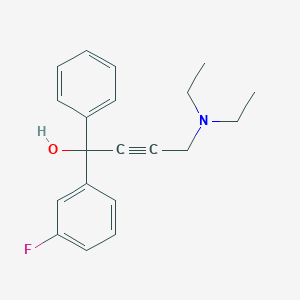
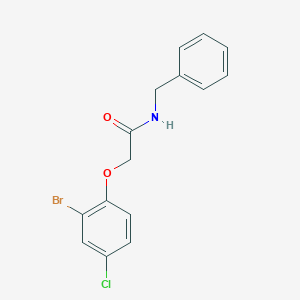
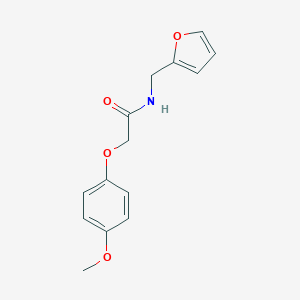
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B240894.png)
![2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B240895.png)
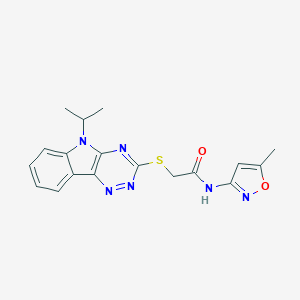
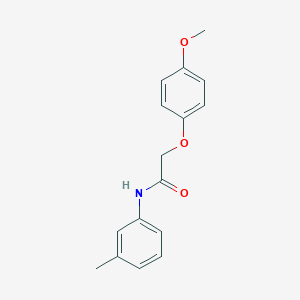
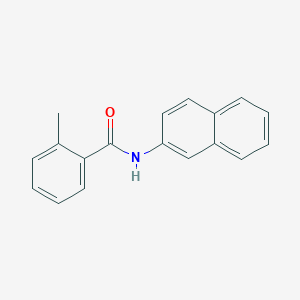
![7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one](/img/structure/B240909.png)
![3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone](/img/structure/B240913.png)
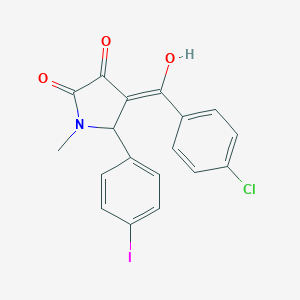
![ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B240921.png)
